molecular formula C11H7BrO B104117 1-Bromo-2-naphthaldehyde CAS No. 3378-82-3

1-Bromo-2-naphthaldehyde

Cat. No.: B104117
CAS No.: 3378-82-3
M. Wt: 235.08 g/mol
InChI Key: CYGUXEZVBLMVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-naphthaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an aldehyde group at the second position. This compound is known for its light yellow crystalline appearance and is used in various chemical syntheses and research applications .

Preparation Methods

1-Bromo-2-naphthaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-naphthaldehyde. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve similar bromination processes but on a larger scale, ensuring high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

1-Bromo-2-naphthaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-naphthaldehyde and its derivatives involves interactions with specific molecular targets. For instance, its role as a precursor in synthesizing PPARγ modulators suggests that it can influence metabolic pathways by binding to and modulating the activity of this nuclear receptor . The exact pathways and molecular interactions depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Bromo-2-naphthaldehyde can be compared with other similar compounds, such as:

    1-Bromo-2-naphthol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-Bromo-1-naphthaldehyde: The bromine and aldehyde groups are positioned differently on the naphthalene ring.

    1-Bromo-2-methylnaphthalene: Contains a methyl group instead of an aldehyde group

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in synthesis and research.

Properties

IUPAC Name

1-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUXEZVBLMVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187442
Record name 1-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3378-82-3
Record name 1-Bromo-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3378-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromonaphthalene-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromonaphthalene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-naphthaldehyde
Reactant of Route 4
1-Bromo-2-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-naphthaldehyde
Customer
Q & A

Q1: The study mentions using long-range proton-proton coupling constants to determine conformational preferences. How might this apply to understanding the structure of 1-Bromo-2-naphthaldehyde?

A1: [] The research highlights the use of long-range proton-proton coupling constants, obtained through NMR spectroscopy, to elucidate the preferred conformation of substituted naphthalenes. In the case of this compound, similar analysis of coupling constants between the aldehyde proton and ring protons could provide insights into whether the molecule favors a conformation where the aldehyde group is oriented closer to the bromine atom (Z-conformer) or further away (E-conformer). This conformational preference can significantly influence the molecule's reactivity and potential interactions with biological targets.

Q2: The abstract mentions using CNDO/2 and INDO molecular orbital calculations. Could these methods be applied to study this compound and if so, what information could be gained?

A2: [] Yes, these computational chemistry techniques could be applied to this compound. CNDO/2 and INDO calculations could be used to predict the relative stability of different conformers of this compound, similar to what was done for 1- and 2-naphthaldehyde. Furthermore, these methods could help calculate theoretical long-range proton-proton coupling constants, which could then be compared to experimental NMR data to validate the conformational preferences. This information is valuable for understanding the molecule's reactivity, potential for intermolecular interactions, and could be used in designing further studies involving this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.